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molecular formula C14H14O4 B8200913 1,3-Phenylenebis(methylene) diacrylate

1,3-Phenylenebis(methylene) diacrylate

Cat. No. B8200913
M. Wt: 246.26 g/mol
InChI Key: WUGVSRAAQKDLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999221B2

Procedure details

The above compound was synthesized from α,α′-dichloro-m-xylene and acrylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9]Cl)[CH:4]=1.[C:11]([OH:15])(=[O:14])[CH:12]=[CH2:13]>>[C:11]([O:15][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][O:15][C:11](=[O:14])[CH:12]=[CH2:13])[CH:4]=1)(=[O:14])[CH:12]=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC(=CC=C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC1=CC(=CC=C1)COC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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